

3-Aminocarbonylphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminocarbonylphenylboronic acid

Cat. No.: B1333871

[Get Quote](#)

An In-Depth Technical Guide to **3-Aminocarbonylphenylboronic Acid**

Introduction

3-Aminocarbonylphenylboronic acid, also known as 3-carbamoylphenylboronic acid, is a specialized boronic acid derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring a reactive boronic acid moiety and a hydrogen-bonding aminocarbonyl (carboxamide) group, makes it an invaluable synthon for constructing complex molecular architectures. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance^[1]. This guide provides a comprehensive technical overview of **3-Aminocarbonylphenylboronic acid** for researchers, scientists, and drug development professionals, covering its fundamental properties, synthesis, applications, and safety protocols.

Physicochemical Properties and Identification

The precise characterization of a chemical reagent is fundamental to its effective application in research and development. **3-Aminocarbonylphenylboronic acid** is a white to off-white powder at room temperature^[2]. Its key identifiers and physicochemical properties are summarized below.

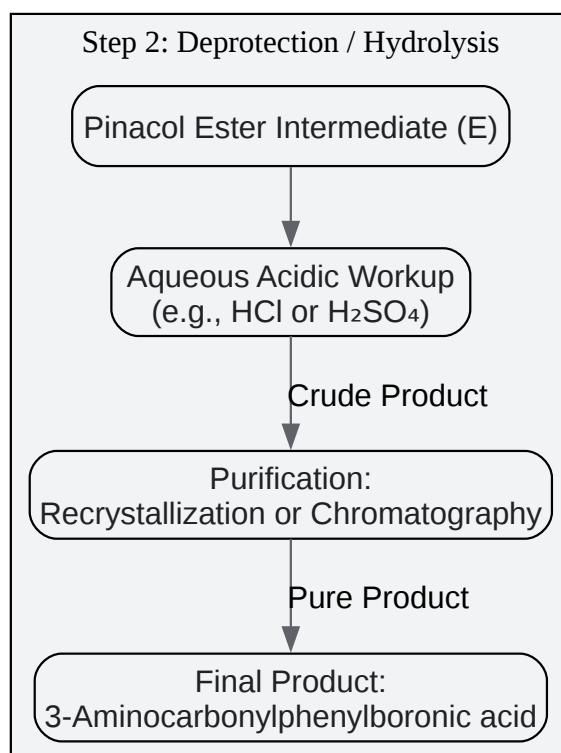
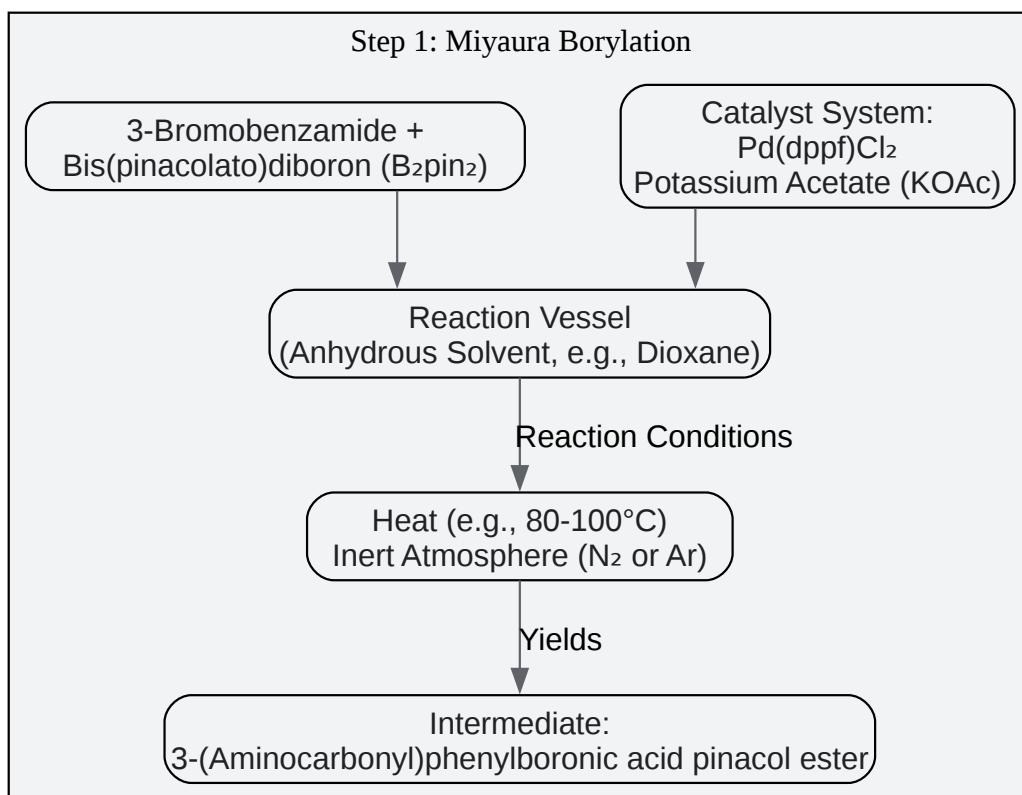
Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ BNO ₃	[2] [3]
Molecular Weight	164.95 g/mol	[2] [3]
CAS Number	351422-73-6	[2] [3] [4]
Synonyms	3-Carbamoylphenylboronic acid, Benzamide-3-boronic acid	[5]
Melting Point	221-226 °C	[2] [6]
Solubility	Soluble in Methanol	[6]
Storage Temperature	2-8°C	[2] [6]

Synthesis and Purification

The synthesis of functionalized arylboronic acids like **3-Aminocarbonylphenylboronic acid** typically involves the introduction of a boronic acid group onto a pre-functionalized aromatic ring. A common and robust strategy is the palladium-catalyzed cross-coupling reaction (e.g., Miyaura borylation) between an appropriate aryl halide (e.g., 3-bromobenzamide) and a boron source like bis(pinacolato)diboron (B₂pin₂).

Representative Synthesis Workflow

The following protocol outlines a generalized, two-step approach for the synthesis of **3-Aminocarbonylphenylboronic acid**, starting from 3-bromobenzamide. This pathway is chosen for its high functional group tolerance, which is critical for preserving the amide group.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **3-Aminocarbonylphenylboronic acid**.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Aminocarbonyl)phenylboronic acid pinacol ester

- To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 3-bromobenzamide, bis(pinacolato)diboron (B_2pin_2 , ~1.1 equivalents), and potassium acetate (KOAc, ~3 equivalents).
- Add an anhydrous solvent such as dioxane or toluene.
- Spurge the mixture with the inert gas for 15-20 minutes to remove dissolved oxygen.
- Add the palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), typically 2-5 mol%.
- Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

Step 2: Hydrolysis to **3-Aminocarbonylphenylboronic acid**

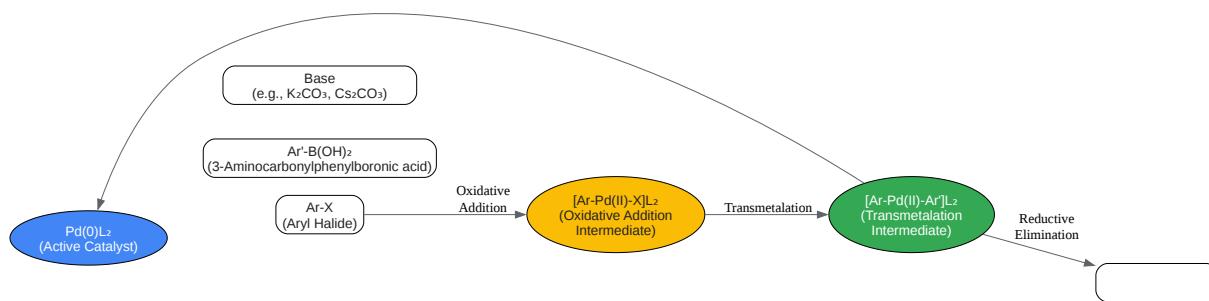
- Dissolve the crude pinacol ester from Step 1 in a suitable solvent mixture (e.g., acetone/water).
- Add an aqueous acid (e.g., 2M HCl) and stir the mixture vigorously at room temperature. The hydrolysis of the pinacol ester to the free boronic acid is often facile.
- The product may precipitate from the solution. If so, collect the solid by filtration.
- Wash the solid with cold water and then a non-polar solvent like ether or hexane to remove organic impurities.
- For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., methanol/water). Dry the final product under vacuum.

Core Applications in Drug Discovery and Development

The utility of **3-Aminocarbonylphenylboronic acid** is primarily demonstrated in its role as a versatile reactant for constructing biaryl and heteroaryl structures, which are privileged motifs in many approved drugs.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions. The boronic acid group readily participates in the catalytic cycle with a palladium catalyst to form a new C-C bond with an aryl or heteroaryl halide/triflate. The amide group at the meta-position can serve as a key interaction point with biological targets or as a handle for further chemical modification.



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Bioactive Molecules

The strategic placement of the aminocarbonyl group makes this reagent particularly useful for synthesizing targeted inhibitors where hydrogen bonding is crucial for target engagement.

Documented applications include its use as a key reactant in the synthesis of:

- Orally active phosphodiesterase 10A (PDE10A) inhibitors, which are investigated for treating neuropsychiatric disorders like schizophrenia[2].
- Pyrimidine derivatives as Tpl2 kinase inhibitors, relevant in inflammatory diseases and oncology[2].
- Peptidomimetic inhibitors of STAT3 protein, a key target in cancer therapy[2].

The journey of many modern pharmaceuticals relies on the efficient construction of complex molecules, a process where boronic acids are indispensable[7][8]. The ability to form biaryl systems is critical for designing molecules that can specifically interact with biological targets[7].

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure the reagent's stability and the safety of laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

3-Aminocarbonylphenylboronic acid is classified as hazardous. The primary risk is acute oral toxicity.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity 4, Oral	GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed

Recommended Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
- Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber)[9].
- Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 dust mask or equivalent respirator.
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[9][10].

Storage and Stability

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[2][6]. The recommended storage temperature is between 2-8°C[2][6].
- Stability: The product is chemically stable under standard ambient conditions. Boronic acids can be susceptible to dehydration to form boroxines, so keeping containers well-sealed is important.

Conclusion

3-Aminocarbonylphenylboronic acid is a high-value reagent for researchers in organic synthesis and drug development. Its defined molecular structure and weight, coupled with its reliable reactivity in palladium-catalyzed cross-coupling reactions, provide a robust tool for the synthesis of novel bioactive compounds. By understanding its properties, synthesis, and handling requirements, scientists can effectively leverage this building block to accelerate the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. 3-Aminocarbonylphenylboronic acid 351422-73-6 [sigmaaldrich.com]
- 3. 3-Aminocarbonylphenylboronic acid | 351422-73-6 [chemicalbook.com]
- 4. 3-AMINOCARBONYLPHENYLBORONIC ACID | 351422-73-6 | INDOFINE Chemical Company [indofinechemical.com]
- 5. 3-Aminocarbonylphenylboronic acid | 351422-73-6 [amp.chemicalbook.com]
- 6. 3-Aminocarbonylphenylboronic acid CAS#: 351422-73-6 [m.chemicalbook.com]
- 7. nbino.com [nbino.com]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [3-Aminocarbonylphenylboronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333871#3-aminocarbonylphenylboronic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com